An In-depth Technical Guide to the Fundamental Properties of Thiourea Dioxide
An In-depth Technical Guide to the Fundamental Properties of Thiourea Dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Thiourea (B124793) dioxide (TDO), also known as formamidine (B1211174) sulfinic acid, is a versatile and stable organosulfur compound with significant applications as a reducing agent in various industrial and synthetic processes. First prepared in 1910 by Edward de Barry Barnett, its unique structural and chemical properties make it a valuable reagent in organic synthesis, including in the development of pharmaceuticals.[1][2][3] This guide provides a comprehensive overview of the fundamental properties of thiourea dioxide, including its physical and chemical characteristics, structural details, synthesis protocols, and key reaction mechanisms, with a focus on its utility for research and development professionals.
Chemical and Physical Properties
Thiourea dioxide is an odorless, white to light-yellow crystalline powder.[4][5] It is a stable compound under normal conditions but decomposes exothermically at temperatures above its melting point.[4][6] Unlike many reducing agents, it is stable in solid form and in cold aqueous solutions, which contributes to its ease of handling and storage.[1]
Table 1: Physical and Chemical Properties of Thiourea Dioxide
| Property | Value | Source(s) |
| Molecular Formula | CH₄N₂O₂S | [1] |
| Molar Mass | 108.12 g/mol | [7] |
| Appearance | White or light-yellow odorless crystalline powder | [4][5] |
| Melting Point | 126 °C (259 °F; 399 K) (decomposes) | [4][7] |
| Density | 1.68 - 1.706 g/cm³ | [7][8] |
| Solubility in Water | 26.7 - 30 g/L at 20 °C | [1][7] |
| Solubility in Organic Solvents | Almost insoluble in ether; soluble in ethanol. | [1] |
| pH of Saturated Solution | ~4.0 - 5.0 | [1][9] |
| pKa | 2.40±0.10 (Predicted) | [10] |
| LogP | -3.37 at 25 °C | [10] |
Structure and Tautomerism
The structure of thiourea dioxide is highly dependent on its environment. In the crystalline and gaseous states, it adopts a C₂ᵥ symmetry with a pyramidal sulfur center.[1][2] The S-C bond length is approximately 186 pm, which is longer than the C=S double bond in thiourea (171 pm), indicating a lack of significant double bond character.[1][2][11] This bonding is better described by a dipolar resonance structure with significant C-N multiple bonding, leading to planar nitrogen centers.[1][10]
A key feature of thiourea dioxide is its tautomerism. In the presence of water or DMSO, it converts to its more reactive tautomer, formamidine sulfinic acid ((H₂N)HN=CS(O)OH).[1][2][10] This equilibrium is fundamental to its reducing properties.
Caption: Tautomeric equilibrium between thiourea dioxide and formamidine sulfinic acid.
Synthesis of Thiourea Dioxide
The most common method for synthesizing thiourea dioxide is the oxidation of thiourea with hydrogen peroxide in an aqueous solution.[2][7] The reaction is exothermic and requires careful control of temperature and pH to achieve high yield and purity.
Experimental Protocol: Synthesis via Hydrogen Peroxide Oxidation
This protocol is a representative batch aqueous solvent method.[5]
1. Reagents and Materials:
-
Thiourea ((NH₂)₂CS)
-
Hydrogen Peroxide (H₂O₂, 25-30% solution)
-
Distilled Water
-
Round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Ice-salt bath or cryocooler
-
Mortar and pestle
-
Buchner funnel and filter paper
-
Vacuum flask
2. Procedure:
-
Preparation of Reaction Vessel: Place a 500 mL round-bottom flask equipped with a magnetic stir bar into an ice-salt bath to maintain a low temperature.
-
Preparation of Oxidizing Solution: To the flask, add 190 mL of distilled water, followed by 42 mL of ~25% hydrogen peroxide solution. Allow the solution to cool to below 10 °C.[12]
-
Preparation of Thiourea: Grind 15 grams of thiourea into a fine powder using a mortar and pestle to facilitate its dissolution.[12]
-
Reaction: Slowly add the powdered thiourea to the stirred hydrogen peroxide solution in small portions over approximately one hour.[12] It is critical to maintain the reaction temperature below 10 °C to prevent over-oxidation and decomposition.[1][2] The optimal pH for this reaction is between 3 and 5.[1][2] At pH values below 2, a disulfide species may form, while at a pH of around 6.5, the product can hydrolyze to urea (B33335) and sulfoxylic acid.[1][2]
-
Crystallization and Aging: As the reaction proceeds, thiourea dioxide, being less soluble than thiourea, will precipitate out as a white crystalline powder.[12] After the final addition of thiourea, continue stirring the slurry at a low temperature (e.g., 0 °C) for an additional 30 minutes to an hour to allow the crystals to age, which can improve yield and purity.[5][13]
-
Isolation and Drying: Isolate the product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold distilled water to remove any unreacted starting materials. Dry the product under vacuum or in a desiccator at a temperature below 50 °C to prevent decomposition.[4][5]
Caption: General experimental workflow for the synthesis of thiourea dioxide.
Chemical Reactivity and Applications
The primary utility of thiourea dioxide stems from its function as a potent and selective reducing agent.[1][3] Its full reducing power is typically achieved in alkaline solutions or upon heating, where it decomposes to release the active reducing species.[1][14]
Mechanism of Reduction: In alkaline or reducing environments, thiourea dioxide acts as a source of sulfoxylate (B1233899) ions (SO₂²⁻) or sulfoxylic acid, which are powerful reductants.[1][15] The overall process involves the cleavage of the C-S bond.[15] This makes it an effective substitute for sodium hydrosulfite in many applications, offering greater stability and more environmentally friendly byproducts.[1]
Applications in Organic Synthesis: Thiourea dioxide is a valuable reagent for various transformations in organic synthesis, which is highly relevant to drug development.[3]
-
Reduction of Carbonyls: It is used for the reduction of ketones to secondary alcohols.[6][7]
-
Reduction of Nitro Compounds: It can selectively reduce aromatic nitroaldehydes and nitroketones to the corresponding nitroalcohols, a crucial step in synthesizing many pharmacologically active molecules.[3] It is also used to reduce aromatic nitro compounds to amines.[5]
-
Other Reductions: It is employed in the reduction of quinones to hydroquinones and certain dyes to their colorless forms.[5]
Caption: Simplified logical pathway for reduction reactions using thiourea dioxide.
Other Applications: Beyond organic synthesis, thiourea dioxide is widely used as a reductive bleaching agent in the textile and paper industries for materials like wool, silk, and waste paper pulp.[1][5] It also finds use in photography, as a component in detergents, and for the recovery of precious metals.[5]
Safety, Handling, and Storage
Thiourea dioxide is classified as a spontaneously combustible material (UN3341, Hazard Class 4.2) and can ignite on contact with moist air or water.[4]
-
Hazards: It is irritating to the skin, mucous membranes, and is corrosive to eye tissue.[4][7] Upon decomposition, which occurs exothermically above 126 °C, it emits noxious gases including oxides of sulfur and nitrogen, ammonia, and carbon monoxide.[4][6]
-
Handling: Handle in a well-ventilated area, avoiding dust formation.[16][17] Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection.[8][17]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[16][18] The recommended storage temperature is typically below 30 °C, with some sources suggesting refrigeration (2-8 °C).[16][17] It is sensitive to moisture and heat, and prolonged exposure to temperatures above 50 °C can cause decomposition.[4]
Conclusion
Thiourea dioxide is a compound of significant interest due to its unique combination of stability and potent reducing capability. Its well-defined structure, which exists in tautomeric equilibrium with the highly reactive formamidine sulfinic acid, underpins its chemical behavior. For researchers in organic synthesis and drug development, TDO offers a selective and easy-to-handle alternative to other reducing agents for critical transformations. A thorough understanding of its properties, synthesis, and handling requirements is essential for its safe and effective utilization in a laboratory or industrial setting.
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